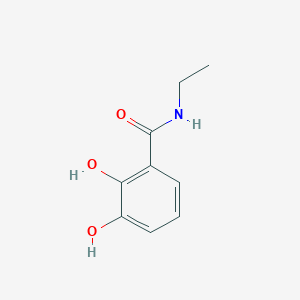

N-Ethyl-2,3-dihydroxybenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO3 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

N-ethyl-2,3-dihydroxybenzamide |

InChI |

InChI=1S/C9H11NO3/c1-2-10-9(13)6-4-3-5-7(11)8(6)12/h3-5,11-12H,2H2,1H3,(H,10,13) |

InChI Key |

RRYTWUYOUOYLGW-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1=C(C(=CC=C1)O)O |

Origin of Product |

United States |

Synthetic Pathways and Advanced Chemical Derivatization of N Ethyl 2,3 Dihydroxybenzamide

Methodologies for the De Novo Synthesis of the N-Ethyl-2,3-dihydroxybenzamide Core

The construction of the this compound molecule can be approached through two main strategies: direct amide bond formation and a precursor-based synthesis involving protecting groups.

The most direct approach to this compound involves the formation of an amide bond between a 2,3-dihydroxybenzoic acid derivative and ethylamine (B1201723). This transformation, however, is complicated by the presence of the two free hydroxyl groups, which can interfere with the coupling reaction by reacting with the activated carboxylic acid. To circumvent this, various coupling reagents have been developed to facilitate amide bond formation under mild conditions.

Common coupling reagents used for such transformations include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. Other effective coupling agents include uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate).

A general representation of this direct coupling reaction is as follows:

The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) being commonly employed. The reaction temperature is typically kept low to minimize side reactions. A related synthesis of 2,4-dihydroxybenzamide (B1346612) has been achieved by reacting methyl 2,4-dihydroxybenzoate (B8728270) with ammonia, suggesting that aminolysis of an ester of 2,3-dihydroxybenzoic acid with ethylamine could be a viable alternative to the use of the free acid and coupling reagents. chemicalbook.com

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive (if common) | Typical Solvent(s) | Key Characteristics |

| EDC | HOBt, Oxyma | DMF, DCM | Water-soluble byproducts, easy removal. |

| DCC | HOBt | DCM, THF | Forms insoluble dicyclohexylurea byproduct. |

| HATU | DIPEA | DMF | High efficiency, low racemization. |

| HBTU | DIPEA | DMF | Commonly used in peptide synthesis. |

| T3P | Pyridine, Et3N | Ethyl acetate, DCM | Broad applicability, byproducts are water-soluble. |

To avoid the complications associated with the free hydroxyl groups, a more robust and widely applicable strategy involves the use of a protected precursor, most commonly 2,3-dimethoxybenzoic acid. In this multi-step approach, the hydroxyl groups are masked as methyl ethers, which are stable under the conditions required for amide bond formation.

The synthesis begins with the coupling of 2,3-dimethoxybenzoic acid with ethylamine. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ethylamine. Alternatively, the standard coupling reagents mentioned in the previous section can be used to directly form the amide bond.

Once the N-ethyl-2,3-dimethoxybenzamide intermediate is formed and purified, the final step is the deprotection of the methyl ethers to reveal the dihydroxy functionality. This demethylation is typically achieved using strong Lewis acids such as boron tribromide (BBr₃) in an inert solvent like dichloromethane. Other dealkylation methods, such as reaction with strong protic acids like HBr, can also be employed. google.com

Table 2: Comparison of Synthetic Strategies

| Strategy | Starting Material | Key Steps | Advantages | Disadvantages |

| Direct Coupling | 2,3-dihydroxybenzoic acid | Amide bond formation with coupling agent. | Fewer steps. | Potential for side reactions at hydroxyl groups, lower yields. |

| Protected Precursor | 2,3-dimethoxybenzoic acid | 1. Amide bond formation. 2. Demethylation. | Higher yields, cleaner reactions, more reliable. | Longer synthetic route, use of harsh deprotection reagents. |

Functionalization and Structural Modification for Analog Synthesis

The this compound core provides multiple sites for chemical modification, allowing for the synthesis of a wide array of analogs with potentially new or enhanced properties.

Further modifications can include the introduction of functional groups onto the N-alkyl chain, either by using a functionalized primary amine in the initial coupling reaction or by post-synthetic modification of a reactive handle incorporated into the side chain.

The two hydroxyl groups on the benzene (B151609) ring offer opportunities for regioselective functionalization. The difference in the chemical environment of the ortho and meta hydroxyl groups relative to the amide functionality can be exploited to achieve selective alkylation, acylation, or other modifications.

Regioselective O-alkylation can be achieved by careful choice of base and solvent. For instance, in related dihydroxyaryl compounds, cesium bicarbonate has been shown to mediate regioselective alkylation. nih.govresearchgate.net The formation of a transient chelate with a metal ion, such as copper(II), can also be used to selectively protect one hydroxyl group, allowing the other to be functionalized. nih.gov Similarly, regioselective O-acylation can be performed under controlled conditions to yield mono-acylated derivatives. rsc.org

These regioselective modifications can be used to modulate the hydrogen-bonding capabilities, solubility, and electronic properties of the molecule, as well as to provide a point of attachment for further conjugation.

While this compound itself is achiral, the introduction of stereocenters, either in the N-alkyl side chain or on the benzene ring, can lead to chiral analogs. Enantioselective synthesis of such analogs can be achieved through several strategies.

One approach is to use a chiral primary amine in the amide coupling step. If the amine contains a stereocenter, the resulting product will be a specific enantiomer or diastereomer. Another strategy is the use of chiral catalysts for the amide bond formation, although this is less common.

For analogs where chirality is introduced through modification of the N-alkyl side chain, asymmetric synthesis methods can be employed. For example, the asymmetric synthesis of axially chiral enamides has been achieved through a central-to-axial chirality transfer, a concept that could be adapted for related systems. nih.gov

Furthermore, if a racemic mixture of a chiral analog is synthesized, chiral resolution can be performed to separate the enantiomers. This can be achieved through techniques such as chromatography on a chiral stationary phase or by diastereomeric salt formation with a chiral resolving agent, a strategy employed in the kinetic resolution of chiral carboxylic acids. google.com The development of racemization-free coupling reagents is also crucial for maintaining the stereochemical integrity of chiral starting materials during the synthesis of peptides and related amides. rsc.org

Green Chemistry Principles Applied to this compound Synthesisrsc.org

The synthesis of this compound, like many amide bond formations, traditionally relies on methods that can be resource-intensive and utilize hazardous materials. However, the increasing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic alternatives that align with the principles of green chemistry. These approaches focus on reducing waste, minimizing energy consumption, and using less hazardous substances. Key areas of improvement include the adoption of biocatalysis, the use of environmentally benign solvents, and the development of solvent-free reaction conditions.

The direct amidation of 2,3-dihydroxybenzoic acid with ethylamine is the most atom-economical route to this compound. Applying green chemistry principles to this transformation seeks to overcome the limitations of conventional methods, which often require harsh conditions or stoichiometric activating agents that generate significant waste.

Biocatalytic Approaches

Enzymatic catalysis represents a powerful tool for greening the synthesis of amides. Enzymes operate under mild conditions (typically room temperature and neutral pH), exhibit high selectivity, and are biodegradable. For the synthesis of this compound, lipases are particularly promising biocatalysts. For instance, Candida antarctica Lipase (B570770) B (CALB) has been effectively used to catalyze amide bond formation between a wide range of carboxylic acids and amines with excellent yields and conversions. nih.gov

A proposed enzymatic synthesis of this compound would involve reacting 2,3-dihydroxybenzoic acid with ethylamine in the presence of immobilized CALB. This method avoids the need for coupling reagents and can be performed in green solvents. nih.gov The use of molecular sieves can be incorporated to remove the water byproduct, driving the reaction equilibrium towards the product and achieving high conversion rates. nih.gov

Use of Green Solvents

Solvent selection is a critical component of green synthesis, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. rsc.org Traditional amide syntheses frequently employ hazardous solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM). researchgate.net Research has identified several safer, bio-based, or less toxic alternatives that are effective for amide bond formation.

For the synthesis of this compound, solvents such as cyclopentyl methyl ether (CPME) or 2-Methyltetrahydrofuran (2-MeTHF) could replace conventional polar aprotic solvents. researchgate.net CPME is noted for its low peroxide formation, high boiling point, and easy recyclability. nih.gov Another innovative approach is the use of bio-derived solvents like limonene, which has been successfully used as a medium for amide coupling reactions. bohrium.com

The following table compares a hypothetical traditional synthesis route with a potential greener route based on principles from current research.

Table 1: Comparison of Synthetic Routes for this compound

| Parameter | Traditional Method | Green Chemistry Approach |

|---|---|---|

| Starting Materials | 2,3-dihydroxybenzoic acid, Ethylamine | 2,3-dihydroxybenzoic acid, Ethylamine |

| Activating Agent | Carbodiimide (e.g., DCC, EDC) | None (Enzymatic activation) |

| Catalyst | --- | Candida antarctica Lipase B (CALB) |

| Solvent | N,N-dimethylformamide (DMF) | Cyclopentyl methyl ether (CPME) |

| Temperature | 0 °C to Room Temperature | 50-70 °C nih.gov |

| Byproducts | Urea-based waste | Water |

| Purification | Chromatographic separation | Simple filtration to remove enzyme nih.gov |

Solvent-Free Synthesis

An even more advanced green approach is the elimination of the solvent altogether. Solvent-free, or neat, reactions can lead to significantly reduced waste, lower costs, and simpler process operations. Boric acid has been demonstrated as an effective catalyst for the solvent-free amidation of carboxylic acids and amines or urea. researchgate.net This method involves simply triturating the reactants with the catalyst and heating the mixture. researchgate.net Applying this to the synthesis of this compound would involve heating a mixture of 2,3-dihydroxybenzoic acid, ethylamine (or a salt thereof), and catalytic boric acid. This technique offers high reaction rates and produces a high-purity product, aligning with several key principles of green chemistry, including waste prevention and energy efficiency. researchgate.net

By integrating these green chemistry principles—biocatalysis, safer solvents, and solvent-free conditions—the synthesis of this compound can be made significantly more sustainable and environmentally friendly than through traditional synthetic pathways.

Biological Activities and Mechanistic Investigations of N Ethyl 2,3 Dihydroxybenzamide and Analogues

Antineoplastic and Cell Proliferation Modulation Studies

While direct studies on the antineoplastic activity of N-Ethyl-2,3-dihydroxybenzamide are limited, research on analogous compounds provides some context. A study on a series of 3,4,5-trihydroxy-N-alkyl-benzamides investigated their effects on the HCT-116 human colon cancer cell line. Although this study focused on trihydroxy- derivatives, it did include an N-ethyl substituted compound, which demonstrated some level of activity.

Furthermore, a broader study on variously substituted 2-hydroxy-N-(arylalkyl)benzamides revealed that some of these compounds exhibit antiproliferative and cytotoxic activity against various cancer cell lines. nanobioletters.com This suggests that the benzamide (B126) scaffold can be a pharmacophore for anticancer agents. Direct testing of this compound is necessary to determine its specific activity.

Enzyme Target Modulation and Inhibition Kinetics

There is no direct evidence to suggest that this compound is an inhibitor of ribonucleotide reductase. The dihydroxybenzamide moiety is present in some known inhibitors of this enzyme. For example, the compound N-(4-(3,4-dihydroxyphenyl)-5-phenylthiazol-2-yl)-3,4-dihydroxybenzamide (COH29) has been identified as an inhibitor of ribonucleotide reductase. nih.gov This indicates that the 3,4-dihydroxybenzoyl group can act as a pharmacophore for radical quenching, a mechanism relevant to ribonucleotide reductase inhibition. nih.gov However, without specific kinetic data for this compound, its effect on this enzyme remains unknown.

Tyrosinase Inhibition

Tyrosinase is a key copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis and the enzymatic browning of fruits and vegetables. The inhibition of this enzyme is a major focus in the development of depigmenting agents for cosmetic and medicinal applications. While specific inhibitory data for this compound on tyrosinase is not extensively documented in publicly available literature, the structural features of this compound, particularly the dihydroxy-substituted phenyl ring, suggest a potential for tyrosinase inhibitory activity.

Research on related compounds supports this hypothesis. For instance, dihydroxyl-substituted phenolic derivatives have been identified as effective inhibitors of tyrosinase activity. researchgate.net The presence of ortho-dihydroxy groups is often associated with the ability to chelate the copper ions within the active site of the tyrosinase enzyme, thereby impeding its catalytic function.

Studies on various benzaldehyde (B42025) derivatives have demonstrated significant tyrosinase inhibitory potential. For example, 3,4-dihydroxybenzaldehyde (B13553) was found to be an effective tyrosinase inhibitor. researchgate.net Furthermore, a series of 3,5-dihydroxybenzoyl-hydrazineylidene analogues have been synthesized and shown to exhibit tyrosinase inhibitory profiles, with the most potent analogue displaying an IC50 value of 55.39 ± 4.93 µM in a competitive mode of inhibition. nih.gov These findings suggest that the dihydroxybenzoyl moiety is a valuable pharmacophore for the design of tyrosinase inhibitors.

The inhibitory activity of various compounds against mushroom tyrosinase is often evaluated using L-DOPA as a substrate and compared to a standard inhibitor like kojic acid. The IC50 values for some tyrosinase inhibitors are presented in the table below to provide context for the potency of such compounds.

| Compound | IC50 (µM) | Reference Compound | IC50 (µM) |

| 3,5-dihydroxybenzoyl-hydrazineylidene analogue | 55.39 ± 4.93 | Kojic Acid | Not specified in source |

| This compound | Data not available |

It is important to note that while the structural characteristics of this compound are promising, empirical data from direct enzymatic assays are required to confirm and quantify its tyrosinase inhibitory activity.

Modulation of Lipoxygenase Activity

Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators involved in inflammatory processes. The inhibition of LOX enzymes is a therapeutic strategy for various inflammatory diseases.

Currently, there is a lack of specific research data on the modulation of lipoxygenase activity by this compound. However, studies on other classes of compounds provide insights into potential inhibitory mechanisms. For instance, N-alkylhydroxylamines have been shown to inhibit soybean lipoxygenase 1 by reducing the active ferric form of the enzyme to its inactive ferrous form. nih.gov This suggests that compounds with the ability to interact with the iron center of the enzyme can act as inhibitors.

The investigation of lipoxygenase inhibition often involves in vitro assays using purified enzymes, such as soybean lipoxygenase, and measuring the suppression of the formation of hydroperoxy fatty acids. While no direct data for this compound is available, the exploration of its potential to interact with the active site of lipoxygenases could be a subject for future research.

Anti-inflammatory Response Pathways

The anti-inflammatory properties of various chemical entities are of significant interest in drug discovery. Benzamide derivatives have been investigated for their potential to modulate inflammatory responses. Some studies suggest that the anti-inflammatory actions of certain benzamides may be linked to the inhibition of the transcription factor NF-κB, which is a key regulator of the expression of pro-inflammatory genes. nih.gov

These findings suggest that this compound, by virtue of its dihydroxy-substituted aromatic ring, might exert anti-inflammatory effects through similar pathways, such as the modulation of NF-κB, iNOS, or COX-2. However, dedicated studies are necessary to elucidate the specific anti-inflammatory response pathways associated with this compound.

Broader Biological Activity Spectrum (e.g., Antioxidant, Anthelmintic)

The antioxidant capacity of phenolic compounds is well-established and is often attributed to their ability to scavenge free radicals and chelate metal ions. The dihydroxy substitution pattern on the benzene (B151609) ring is a key structural feature for antioxidant activity. nih.gov Studies on dihydroxybenzoic acids have shown a relationship between the position of the hydroxyl groups and the antioxidant capacity. wiserpub.com

While specific antioxidant data for this compound is limited, the presence of the 2,3-dihydroxybenzoyl moiety suggests that it likely possesses antioxidant properties. The antioxidant potential of compounds is commonly evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay. researchgate.netnih.gov These assays measure the ability of a compound to donate an electron or a hydrogen atom to neutralize free radicals. nih.gov

A study on amino-substituted benzamide derivatives demonstrated that the introduction of hydroxyl groups enhances antioxidative features. nih.gov This supports the potential of this compound as an antioxidant.

Below is a table summarizing common antioxidant assays:

| Assay Name | Principle | Measurement |

| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. | Decrease in absorbance at a specific wavelength. |

| Ferric Reducing Antioxidant Power (FRAP) | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺). | Formation of a colored ferrous-TPTZ complex. |

Further experimental evaluation is required to quantify the antioxidant capacity of this compound using these standard assays.

Anthelmintic agents are crucial for treating parasitic worm infections in humans and animals. While the benzimidazole (B57391) class of compounds is well-known for its broad-spectrum anthelmintic activity, hygeiajournal.comresearchgate.net research on the anthelmintic properties of benzamide derivatives is less extensive.

Some studies have explored the anthelmintic potential of more complex benzamide derivatives. However, there is currently no specific information available in the scientific literature regarding the anthelmintic activity of this compound. The evaluation of anthelmintic activity typically involves in vitro assays using various species of parasitic worms, such as the adult Indian earthworm Pheretima posthuma, due to its anatomical and physiological resemblance to intestinal roundworms. hygeiajournal.com In these assays, the time taken for paralysis and death of the worms is recorded upon exposure to the test compound.

Future investigations are needed to determine if this compound or its analogues possess any significant anthelmintic properties.

Structure Activity Relationship Sar Studies for N Ethyl 2,3 Dihydroxybenzamide Derivatives

Identification of Pharmacophore Features and Essential Functional Groups

The pharmacophore of a molecule encompasses the essential steric and electronic features necessary for its interaction with a specific biological target. For N-Ethyl-2,3-dihydroxybenzamide derivatives, the core pharmacophore is largely defined by the catechol moiety (the 2,3-dihydroxybenzene ring) and the N-ethylbenzamide portion.

The catechol group is a well-established pharmacophore in numerous biologically active compounds. Its two adjacent hydroxyl groups are critical for activity, often acting as hydrogen bond donors and acceptors, and can chelate metal ions within the active sites of enzymes. The electron-rich aromatic ring also contributes to binding through π-π stacking or hydrophobic interactions.

The amide linkage is another key functional group. It provides a rigid planar unit that can participate in hydrogen bonding, with the amide proton acting as a donor and the carbonyl oxygen as an acceptor. This directional hydrogen bonding capacity is often vital for orienting the molecule correctly within a binding pocket.

An illustrative pharmacophore model for a hypothetical enzyme inhibitor based on the this compound scaffold is presented below. This model highlights the key interaction points that are generally considered important for the biological activity of such compounds.

| Pharmacophore Feature | Corresponding Moiety | Potential Interaction |

| Hydrogen Bond Donor (2) | 2,3-Hydroxyl groups | Interaction with polar residues in the active site |

| Hydrogen Bond Acceptor (2) | 2,3-Hydroxyl groups, Amide carbonyl | Interaction with polar residues in the active site |

| Aromatic Ring | Benzene (B151609) ring | π-π stacking, hydrophobic interactions |

| Hydrogen Bond Donor (1) | Amide N-H | Interaction with polar residues in the active site |

| Hydrophobic Group | N-Ethyl group | Interaction with hydrophobic pockets |

This table is an illustrative representation of a potential pharmacophore model and is not based on specific experimental data for this compound.

Impact of Hydroxyl Group Regiochemistry on Biological Potency

The positioning of the hydroxyl groups on the benzamide (B126) ring is a critical determinant of biological activity. The term "regiochemistry" refers to the specific spatial arrangement of these functional groups. In the case of dihydroxybenzamides, different isomers (e.g., 2,3-dihydroxy, 2,5-dihydroxy, 3,4-dihydroxy) can exhibit vastly different biological profiles.

Studies on related dihydroxybenzamide series have consistently shown that altering the position of the hydroxyl groups leads to significant changes in activity. For instance, moving a hydroxyl group from the 2-position to the 4- or 5-position would disrupt the potential for metal chelation in the same manner as the 2,3-dihydroxy arrangement and alter the hydrogen bonding pattern, likely leading to a decrease or complete loss of potency against certain targets.

The following table provides a hypothetical comparison of the impact of hydroxyl group regiochemistry on the inhibitory activity of N-Ethyl-dihydroxybenzamide derivatives against a target enzyme.

| Compound | Hydroxyl Positions | Hypothetical IC50 (µM) | Rationale for Activity Difference |

| This compound | 2,3- | 1.5 | Optimal for metal chelation and hydrogen bonding. |

| N-Ethyl-2,5-dihydroxybenzamide | 2,5- | 25.0 | Disrupted chelation and altered H-bonding pattern. |

| N-Ethyl-3,4-dihydroxybenzamide | 3,4- | 5.0 | Can still chelate metals, but with different geometry. |

| N-Ethyl-2-hydroxybenzamide | 2- | >100 | Lacks the second hydroxyl group for key interactions. |

This data is illustrative and intended to demonstrate the principle of regiochemical importance, not to represent actual experimental values.

Influence of N-Alkylation and Amide Linkage Variations on Activity

Modifications to the N-alkyl substituent and the amide linkage itself offer avenues for fine-tuning the pharmacological properties of this compound derivatives.

N-Alkylation: The nature of the substituent on the amide nitrogen can significantly impact potency, selectivity, and pharmacokinetic properties. Increasing the length or branching of the alkyl chain can enhance hydrophobic interactions with the target, but may also introduce steric hindrance. The N-ethyl group in the parent compound represents a balance between providing some lipophilicity without being overly bulky. Replacing the ethyl group with smaller (methyl) or larger (propyl, butyl, benzyl) groups can systematically probe the steric and hydrophobic requirements of the binding site.

Amide Linkage Variations: The amide bond, while crucial, can sometimes be a liability in terms of metabolic stability, as it is susceptible to hydrolysis by proteases. Therefore, bioisosteric replacement of the amide bond is a common strategy in medicinal chemistry. Bioisosteres are functional groups that possess similar physicochemical properties to another group and can be used to replace it without significantly compromising biological activity, while potentially improving other properties like metabolic stability or oral bioavailability. Examples of amide bioisosteres that could be explored for this compound derivatives include reversed amides, thioamides, ureas, or various five-membered heterocyclic rings like triazoles or oxadiazoles.

The table below illustrates the potential impact of these modifications on biological activity.

| Modification | Example Derivative | Hypothetical Activity Change | Rationale |

| N-Alkylation (shorter) | N-Methyl-2,3-dihydroxybenzamide | Decrease | Reduced hydrophobic interaction. |

| N-Alkylation (longer) | N-Propyl-2,3-dihydroxybenzamide | Increase/Decrease | Dependent on binding site size. |

| N-Alkylation (bulky) | N-Isopropyl-2,3-dihydroxybenzamide | Decrease | Potential steric clash. |

| Amide Bioisostere | 2,3-Dihydroxy-N-(ethyl)thiobenzamide | Retained/Decreased | Altered H-bonding and electronics. |

| Amide Bioisostere | 5-(2,3-dihydroxyphenyl)-3-ethyl-1,2,4-oxadiazole | Variable | Significant change in geometry and electronics. |

This table presents hypothetical outcomes to illustrate SAR principles.

Computational SAR Approaches for Predictive Modeling

In modern drug discovery, computational methods play a vital role in understanding and predicting the SAR of a series of compounds. These in silico techniques can significantly accelerate the design-synthesis-test cycle by prioritizing the most promising molecules for synthesis.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. For a series of this compound derivatives, a QSAR model could be developed using various molecular descriptors, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). A well-validated QSAR model can then be used to predict the activity of unsynthesized analogs, guiding the selection of substituents on the aromatic ring or the N-alkyl chain that are likely to enhance potency.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies could be used to visualize its binding mode within the active site of a target enzyme. This would allow researchers to understand the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for its activity. Docking can also be used to screen a virtual library of derivatives to identify those with the most favorable predicted binding energies.

The general workflow for a computational SAR study on this compound derivatives would involve:

Data Set Preparation: A series of analogs with their experimentally determined biological activities is required.

Molecular Modeling: 3D structures of the molecules are generated and optimized.

Descriptor Calculation/Docking: Relevant molecular descriptors are calculated for QSAR, or the molecules are docked into the target's active site.

Model Building and Validation: A QSAR model is built and statistically validated, or docking poses are analyzed and scored.

Prediction: The validated model or docking protocol is used to predict the activity of new, designed compounds.

These computational approaches, when used in conjunction with experimental SAR studies, provide a powerful platform for the rational design of novel and more effective this compound-based therapeutic agents.

Computational Chemistry and in Silico Approaches to N Ethyl 2,3 Dihydroxybenzamide Research

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic structure of N-Ethyl-2,3-dihydroxybenzamide. These calculations provide a fundamental understanding of the molecule's reactivity, stability, and spectroscopic properties. By solving the Schrödinger equation for the molecule, researchers can determine various electronic properties such as molecular orbital energies, electron density distribution, and electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, the dihydroxy substitutions on the benzene (B151609) ring are expected to significantly influence the HOMO and LUMO energies, thereby modulating its reactivity and potential as a pharmacophore.

Table 1: Calculated Electronic Properties of a Benzamide (B126) Derivative

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capacity |

| LUMO Energy | -1.2 eV | Electron-accepting capacity |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | 3.2 D | Polarity and intermolecular interactions |

Note: The data presented in this table is illustrative and based on typical values for similar aromatic amides. Specific values for this compound would require dedicated DFT calculations.

Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions

Molecular modeling and dynamics (MD) simulations are powerful tools to investigate the interactions between this compound and its potential biological targets. nih.gov These methods allow for the visualization and analysis of the dynamic behavior of the ligand-protein complex at an atomic level.

Molecular docking studies are typically the first step, predicting the preferred binding orientation and affinity of this compound to a specific protein target. researchgate.net These studies rely on scoring functions to rank different binding poses. Following docking, MD simulations can be employed to assess the stability of the predicted binding pose over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their movements. Analysis of this trajectory can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov

For instance, in a study of N-ethyl-4-(pyridin-4-yl)benzamide-based inhibitors of Rho-associated kinase-1 (ROCK1), molecular docking and MD simulations were used to elucidate critical binding interactions and affinities. nih.gov Similar approaches could be applied to this compound to understand its mechanism of action against various therapeutic targets.

Prediction of Spectroscopic Properties and Conformational Landscapes

Computational methods can accurately predict various spectroscopic properties of this compound, including its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. These predictions are invaluable for interpreting experimental data and confirming the molecule's structure.

Conformational analysis is another critical aspect that can be explored computationally. This compound possesses several rotatable bonds, leading to a complex conformational landscape. Computational methods, such as potential energy surface (PES) scanning, can identify the most stable conformers and the energy barriers between them. A study on the conformational behavior of N-ethylformamide utilized rotational spectroscopy and quantum chemistry to identify its different conformers. nih.gov Understanding the preferred conformation of this compound is essential as it dictates how the molecule will interact with its biological target.

Table 2: Predicted Spectroscopic Data for a Benzamide Analog

| Spectroscopic Technique | Predicted Wavenumber/Chemical Shift | Assignment |

| IR | ~3400 cm⁻¹ | O-H stretch |

| IR | ~3300 cm⁻¹ | N-H stretch |

| IR | ~1650 cm⁻¹ | C=O stretch (Amide I) |

| ¹H NMR | ~7.0-7.5 ppm | Aromatic protons |

| ¹³C NMR | ~170 ppm | Carbonyl carbon |

Note: This data is illustrative and based on characteristic values for similar compounds. Precise predictions for this compound would necessitate specific quantum chemical calculations.

Advanced Cheminformatics for Library Design and Virtual Screening

Cheminformatics plays a crucial role in modern drug discovery, and this compound can serve as a scaffold for the design of chemical libraries. nih.gov These libraries, containing a large number of structurally related compounds, can be virtually screened against various biological targets to identify potential drug candidates. nih.govuniurb.it

Virtual screening can be performed using either ligand-based or structure-based approaches. Ligand-based methods rely on the principle of molecular similarity, searching for compounds with similar physicochemical properties to a known active molecule. Structure-based virtual screening, on the other hand, utilizes the three-dimensional structure of the target protein to dock and score a library of compounds. nih.gov

By using the this compound scaffold as a starting point, new libraries of compounds can be generated by systematically modifying its various functional groups. These libraries can then be subjected to high-throughput virtual screening to identify molecules with improved potency and selectivity for a particular target. This approach accelerates the early stages of drug discovery by prioritizing the synthesis and experimental testing of the most promising candidates. nih.govuniurb.it

Advanced Spectroscopic and Analytical Characterization of N Ethyl 2,3 Dihydroxybenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules like N-Ethyl-2,3-dihydroxybenzamide. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is typically run in a solvent like DMSO-d₆. The predicted chemical shifts (δ) in parts per million (ppm) are detailed in Table 1. The aromatic region is expected to show three distinct signals corresponding to the protons on the tri-substituted benzene (B151609) ring, with their coupling patterns revealing their relative positions. Data from the related compound 2,3-dihydroxybenzoic acid in DMSO-d₆ shows aromatic protons at approximately 7.29 ppm, 7.05 ppm, and 6.75 ppm, which serves as a basis for these predictions. chemicalbook.com The ethyl group will present as a characteristic quartet for the methylene (B1212753) (-CH₂) group coupled to the methyl (-CH₃) protons, and a triplet for the methyl group coupled to the methylene protons. The amide proton (-NH) and the two hydroxyl (-OH) protons will appear as broad singlets, which are exchangeable with D₂O.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The predicted chemical shifts for this compound are based on data from analogous structures like 2,3-dihydroxybenzoic acid. nih.govspectrabase.com The spectrum would show nine distinct signals: one for the carbonyl carbon, six for the aromatic carbons (two of which are shifted downfield due to the attached hydroxyl groups), and two for the ethyl group carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| ¹H NMR Data | |||

|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Notes |

| -CH₃ (Ethyl) | ~1.10 | Triplet (t) | Coupled to -CH₂ group |

| -CH₂ (Ethyl) | ~3.30 | Quartet (q) | Coupled to -CH₃ and -NH groups |

| Ar-H | ~6.80 | Triplet (t) | Aromatic proton at C5 |

| Ar-H | ~7.05 | Doublet (d) | Aromatic proton at C4 or C6 |

| Ar-H | ~7.30 | Doublet (d) | Aromatic proton at C6 or C4 |

| -NH (Amide) | ~8.50 | Triplet (t) | Broad, coupled to -CH₂ |

| Ar-OH | ~9.0-10.0 | Singlet (s) | Broad, phenolic protons |

| ¹³C NMR Data | |||

| Assignment | Predicted δ (ppm) | ||

| -CH₃ (Ethyl) | ~15 | ||

| -CH₂ (Ethyl) | ~35 | ||

| Ar-C (quaternary) | ~115 | ||

| Ar-CH | ~118-122 | ||

| Ar-C (quaternary, C-OH) | ~145-150 | ||

| -C=O (Amide) | ~170 |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₉H₁₁NO₃), the molecular weight is 181.19 g/mol .

In electron ionization (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M⁺˙) which can then undergo fragmentation. The expected molecular ion peak for this compound would appear at a mass-to-charge ratio (m/z) of 181. A common fragmentation pathway for aromatic amides involves the cleavage of the amide (N-CO) bond. nih.govrsc.org This would lead to the formation of a stable 2,3-dihydroxybenzoyl cation. Further fragmentation can occur, providing characteristic ions that help confirm the structure. The predicted major fragments are listed in Table 2.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| Predicted m/z | Proposed Fragment Ion | Notes |

|---|---|---|

| 181 | [C₉H₁₁NO₃]⁺˙ | Molecular Ion (M⁺˙) |

| 137 | [C₇H₅O₃]⁺ | Loss of ethylamine (B1201723) (•NHCH₂CH₃) via alpha-cleavage |

| 109 | [C₆H₅O₂]⁺ | Loss of carbon monoxide (CO) from the benzoyl cation |

| 44 | [C₂H₆N]⁺ | Ethylamine cation fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of hydroxyl (-OH), amide (-NH and -C=O), and aromatic ring functionalities. The predicted key absorption bands are summarized in Table 3.

Table 3: Predicted Infrared (IR) Spectroscopy Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500-3200 | O-H stretch | Phenolic -OH (broad) |

| ~3300 | N-H stretch | Amide (secondary) |

| 3100-3000 | C-H stretch | Aromatic |

| 2975-2850 | C-H stretch | Aliphatic (Ethyl group) |

| ~1640 | C=O stretch (Amide I) | Amide |

| ~1540 | N-H bend (Amide II) | Amide |

| 1600-1450 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Phenolic |

The two hydroxyl groups would likely result in a broad absorption band in the 3500-3200 cm⁻¹ region. The secondary amide group is characterized by the N-H stretch and two prominent bands known as Amide I (primarily C=O stretch) and Amide II (a mix of N-H bending and C-N stretching). rsc.org

Chromatographic Methods for Purity Assessment, Separation, and Quantification

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for separating this compound from impurities, assessing its purity, and performing quantitative analysis.

Given the polar nature of the two hydroxyl groups and the amide functionality, a reversed-phase HPLC (RP-HPLC) method would be highly effective. nih.govredalyc.org In this technique, a nonpolar stationary phase, typically a C18 (octadecylsilyl) column, is used with a polar mobile phase. A gradient elution is often employed, where the composition of the mobile phase is changed over time to achieve optimal separation.

A typical RP-HPLC method for this compound would involve:

Column: C18, e.g., 250 mm x 4.6 mm, 5 µm particle size.

Mobile Phase: A gradient system of two solvents:

Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to ensure the hydroxyl and amide groups are protonated, leading to sharper peaks.

Solvent B: An organic solvent like methanol (B129727) or acetonitrile. nih.govfrontiersin.org

Elution Profile: Starting with a high percentage of Solvent A and gradually increasing the percentage of Solvent B to elute more nonpolar compounds.

Detection: A Diode Array Detector (DAD) or a UV-Vis detector set to a wavelength where the compound exhibits maximum absorbance (determined by UV-Vis spectroscopy). A DAD has the advantage of acquiring a full UV-Vis spectrum for the peak, aiding in peak identification and purity assessment. rsc.org

Quantification: The concentration of the compound can be determined by comparing its peak area to a calibration curve constructed from standards of known concentration.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound, which consists of the dihydroxy-substituted benzene ring conjugated with the amide carbonyl group, is expected to absorb UV radiation, leading to characteristic π → π* and n → π* transitions.

Based on data for related compounds like 2,3-dihydroxybenzoic acid, which shows an absorbance maximum around 320 nm, this compound is predicted to have a strong absorption band (λmax) in the UV region. nih.gov The spectrum would likely display two main absorption bands:

A strong band around 280-320 nm , corresponding to a π → π* transition within the conjugated aromatic system.

A weaker, lower-energy band at longer wavelengths, possibly around 330-350 nm , corresponding to the n → π* transition of the carbonyl group's non-bonding electrons.

The exact position and intensity of these bands are influenced by the solvent used, as solvent polarity can affect the energy levels of the electronic orbitals. This data is crucial for selecting the optimal wavelength for detection in HPLC analysis.

Biocatalytic Transformations and Enzymatic Synthesis Routes Involving N Ethyl 2,3 Dihydroxybenzamide

Enzymatic Hydrolysis and Deacetylation Reactions of Benzamide (B126) Precursors

The synthesis of N-Ethyl-2,3-dihydroxybenzamide can be approached through the enzymatic modification of precursor molecules. One key strategy involves the hydrolysis of ester or amide bonds in suitably protected starting materials. Lipases, a class of hydrolases, are particularly well-suited for such transformations due to their broad substrate specificity and stability in organic solvents.

While direct enzymatic synthesis of this compound has not been extensively detailed in publicly available research, related enzymatic reactions provide a strong proof-of-concept. For instance, the lipase (B570770) from Candida antarctica (often immobilized as Novozym 435) is a workhorse in biocatalysis and has been successfully employed in a variety of amidation and esterification reactions. It is plausible that this enzyme could catalyze the amidation of 2,3-dihydroxybenzoic acid or its esters with ethylamine (B1201723) to produce the target compound. The efficiency of such a reaction would depend on optimizing parameters like solvent, temperature, and substrate concentrations.

Another relevant area is the enzymatic deacetylation of N-acetylated precursors. While specific studies on N-acetyl-2,3-dihydroxybenzamide are scarce, research on other acetylated compounds demonstrates the feasibility of this approach. For example, the enzyme peptidoglycan deacetylase from Bacillus cereus is known to hydrolyze the acetamido group of N-acetylglucosamine residues in peptidoglycan. nih.gov This suggests that enzymes with similar deacetylase activity could potentially be used to remove an acetyl protecting group from a precursor to yield the free amine for subsequent ethylation, or to directly deacetylate an N-acetylated dihydroxybenzamide derivative.

| Enzyme Class | Potential Precursor Reaction | Example Enzyme (General Application) |

| Lipase | Amidation of 2,3-dihydroxybenzoic acid with ethylamine | Candida antarctica lipase B (Novozym 435) |

| Deacetylase | Hydrolysis of N-acetyl-2,3-dihydroxybenzamide | Peptidoglycan deacetylase (Bacillus cereus) |

Biotransformation Pathways of this compound by Microbial or Enzymatic Systems

The catechol moiety of this compound presents a prime target for microbial and enzymatic transformations. Microorganisms, particularly bacteria, have evolved sophisticated pathways to degrade aromatic compounds, often involving ring-cleavage dioxygenases.

A significant finding in this context is the degradation of 2,3-dihydroxybenzoate by Pseudomonas reinekei MT1. This bacterium utilizes a meta-cleavage pathway to break open the aromatic ring, initiating the catabolism of the molecule. nih.gov This provides a strong indication that microbial systems could similarly act on the 2,3-dihydroxyphenyl group of this compound. The introduction of an N-ethylamido group may influence the substrate specificity and the subsequent metabolic fate of the compound within the microbial cell. Potential biotransformation products could include ring-cleaved derivatives, hydroxylated analogues, or conjugates.

The following table outlines a hypothetical biotransformation pathway based on known microbial metabolism of related catechol compounds:

| Transformation Step | Potential Enzyme Class | Expected Product(s) |

| Ring Cleavage | Dioxygenase | Ring-opened aliphatic amide derivatives |

| Hydroxylation | Monooxygenase | Hydroxylated N-Ethyl-dihydroxybenzamide isomers |

| Glycosylation | Glycosyltransferase | Glycosylated derivatives of the parent compound |

Further research is needed to identify specific microbial strains or isolated enzymes capable of transforming this compound and to elucidate the precise structures of the resulting metabolites.

Chemoenzymatic Synthetic Strategies for Derivatization

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a powerful toolbox for the derivatization of this compound. This approach can be used to introduce new functional groups, alter the compound's physicochemical properties, and potentially enhance its biological activity.

Enzymes such as laccases and peroxidases are known to catalyze the oxidation of phenolic compounds, leading to the formation of reactive intermediates that can undergo subsequent coupling reactions. This could be a viable strategy for the dimerization or polymerization of this compound, or for its cross-linking with other molecules.

Lipases can be employed in a chemoenzymatic fashion for regioselective acylation or deacylation of the hydroxyl groups on the catechol ring, allowing for the introduction of various ester functionalities. This could be used to create prodrugs or to modify the compound's solubility and bioavailability.

Furthermore, glycosyltransferases could be used to attach sugar moieties to the hydroxyl groups, a process known as glycosylation. This modification can significantly impact the solubility, stability, and biological interactions of the parent molecule.

| Enzymatic Step | Chemical Modification | Potential Derivative |

| Laccase-mediated oxidation | Dimerization/Polymerization | Oligomers of this compound |

| Lipase-catalyzed acylation | Esterification with fatty acids | Lipophilic ester derivatives |

| Glycosyltransferase-catalyzed glycosylation | Attachment of sugar units | Glycoside derivatives |

The strategic combination of enzymatic and chemical steps allows for the creation of a diverse library of this compound derivatives for further investigation and application.

Natural Occurrence and Biosynthetic Investigations of Dihydroxybenzamide Scaffolds

Isolation and Characterization of N-Ethyl-2,3-dihydroxybenzamide Related Compounds from Biological Sources

The 2,3-dihydroxybenzamide (B143552) moiety is a key component of catecholate siderophores, which are low-molecular-weight compounds produced by bacteria to chelate iron(III) from the environment. nih.gov One of the well-characterized and simpler members of this family is chrysobactin (B1668919).

Chrysobactin was first isolated from the phytopathogenic bacterium Dickeya dadantii 3937 (previously known as Erwinia chrysanthemi). nih.gov Researchers identified this compound in response to the bacterium's need for iron, a critical nutrient for its survival and virulence. nih.gov The isolation process for these types of compounds generally involves culturing the microorganism in an iron-deficient medium to stimulate siderophore production. The culture supernatant is then subjected to various chromatographic techniques to purify the target molecule. researchgate.net

Through spectroscopic and degradation analyses, the structure of chrysobactin was determined to be N-[N2-(2,3-dihydroxybenzoyl)-D-lysyl]-L-serine. researchgate.netucla.edu This structure features the 2,3-dihydroxybenzoyl group amide-linked to the amino acid lysine, which is in turn linked to serine. This discovery highlights that in nature, the 2,3-dihydroxybenzamide scaffold is often found conjugated to amino acids or peptides rather than simple alkyl groups like ethyl.

Another related group of compounds are the cyclic trichrysobactins, which are trimeric forms of chrysobactin, also isolated from Dickeya chrysanthemi. nih.gov These findings underscore the modular nature of these natural products, where a core 2,3-dihydroxybenzamide unit can be elaborated into more complex structures.

| Compound Name | Biological Source | Core Structure | Year of First Isolation/Characterization |

|---|---|---|---|

| Chrysobactin | Dickeya dadantii 3937 | N-[N2-(2,3-dihydroxybenzoyl)-D-lysyl]-L-serine | 1989 |

| Cyclic Trichrysobactin | Dickeya chrysanthemi EC16 | Trimer of Chrysobactin | 2011 |

Elucidation of Putative Biosynthetic Pathways for Catechol-Type Benzamides

The biosynthesis of catechol-type benzamides, such as chrysobactin, is a multi-step enzymatic process. nih.gov These pathways typically involve nonribosomal peptide synthetases (NRPS), which are large, multi-domain enzymes that assemble complex peptides from amino acid precursors without the use of ribosomes. nih.govmdpi.com

The biosynthesis of chrysobactin in D. dadantii 3937 serves as a well-studied model for the formation of the 2,3-dihydroxybenzamide scaffold and its subsequent incorporation into a larger molecule. The key steps in this pathway are:

Formation of the 2,3-dihydroxybenzoic acid (DHBA) precursor: The biosynthesis begins with chorismic acid, a key intermediate in the shikimate pathway. A series of enzymes converts chorismate to 2,3-dihydro-2,3-dihydroxybenzoate, which is then oxidized to form DHBA.

Activation of DHBA: The DHBA molecule is then activated by an adenylation (A) domain of the NRPS enzyme. This step prepares the DHBA for amide bond formation.

Amino Acid Incorporation: The NRPS machinery also selects and activates the constituent amino acids, in the case of chrysobactin, D-lysine and L-serine.

Amide Bond Formation and Elongation: A condensation (C) domain within the NRPS catalyzes the formation of an amide bond between the activated DHBA and the amino group of D-lysine. The growing chain is then transferred to L-serine.

Release from the Enzyme: Finally, a thioesterase (TE) domain releases the fully assembled chrysobactin molecule from the NRPS enzyme complex.

This NRPS-dependent pathway provides a versatile platform for generating a diverse array of natural products containing the 2,3-dihydroxybenzamide core. mdpi.com The specificity of the adenylation domains for different amino acids and the modular nature of the NRPS enzymes allow for the production of a wide range of structurally varied catechol-type benzamides.

| Biosynthetic Step | Key Precursor/Intermediate | Enzyme Type/Domain | Function |

|---|---|---|---|

| 1 | Chorismic Acid | Various enzymes | Synthesis of 2,3-dihydroxybenzoic acid (DHBA) |

| 2 | DHBA | NRPS (Adenylation Domain) | Activation of the catechol precursor |

| 3 | Amino Acids (e.g., Lysine, Serine) | NRPS (Adenylation Domain) | Activation of amino acid building blocks |

| 4 | Activated precursors | NRPS (Condensation Domain) | Amide bond formation and chain elongation |

| 5 | Full-length siderophore | NRPS (Thioesterase Domain) | Release of the final product |

Ecological and Biological Significance of Naturally Occurring Benzamide (B126) Analogues

The primary ecological role of naturally occurring 2,3-dihydroxybenzamide-containing compounds is iron acquisition. nih.gov Iron is an essential nutrient for most living organisms, required for numerous cellular processes. However, in many environments, the bioavailability of iron is very low. Siderophores, like chrysobactin, are secreted by microorganisms to scavenge ferric iron from the surrounding environment. The resulting iron-siderophore complex is then recognized by specific receptors on the bacterial cell surface and transported into the cell.

This ability to efficiently acquire iron provides a significant competitive advantage to the producing microorganism, allowing it to thrive in iron-limited conditions. scielo.org.co In the context of plant-pathogen interactions, the production of siderophores such as chrysobactin is often a crucial virulence factor. nih.gov By sequestering iron from the plant host, the pathogenic bacteria can proliferate and cause disease. The production of chrysobactin by D. dadantii 3937, for instance, is required for its ability to cause soft rot in plants. nih.gov

Beyond their role in iron metabolism, some microbial benzamides and related compounds can also exhibit antimicrobial properties, contributing to the chemical defense of the producing organism. nih.gov By inhibiting the growth of competing microbes, these compounds can help to secure the ecological niche of the producer.

Perspectives and Future Directions in N Ethyl 2,3 Dihydroxybenzamide Research

Innovations in Synthetic Methodologies for Enhanced Efficiency and Sustainability

There is no specific information available in the reviewed literature concerning innovative or sustainable synthetic methodologies for N-Ethyl-2,3-dihydroxybenzamide. General synthetic routes for benzamides typically involve the acylation of an amine with a benzoic acid derivative, often requiring coupling agents or conversion to a more reactive species like an acyl chloride. However, research dedicated to optimizing the synthesis of this compound for improved efficiency, higher yields, and reduced environmental impact has not been reported.

Deeper Mechanistic Understanding of Biological Activities through Advanced Experimental and Computational Techniques

The biological activities of this compound and their underlying mechanisms have not been a subject of investigation in the available scientific literature. While studies on other substituted benzamides have revealed a range of biological effects, including antiproliferative and antimicrobial activities, no such data exists for the N-Ethyl-2,3-dihydroxy isomer. Consequently, there have been no advanced experimental or computational studies to elucidate its potential interactions with biological targets or its mechanism of action.

Exploration of Novel Biological Targets and Therapeutic Applications

Due to the lack of foundational research on its biological activity, there has been no exploration of novel biological targets or potential therapeutic applications for this compound. The identification of new targets and therapeutic avenues is contingent on initial screening and mechanistic studies, which are currently absent for this compound.

Development of Robust Structure-Based Research and Design Frameworks

The development of structure-based research and design frameworks, including Structure-Activity Relationship (SAR) studies, is a critical step in drug discovery. However, for this compound, the foundational data required to build such frameworks is not available. There are no published studies on the synthesis and biological evaluation of analogues of this compound, which would be essential for establishing any meaningful SAR.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.